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Compound of Interest

Compound Name: Erbium silicide

Cat. No.: B1143583 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working on

reducing the contact resistance of erbium silicide (ErSiₓ) on silicon (Si) substrates.

Frequently Asked Questions (FAQs) &
Troubleshooting
Issue 1: High Contact Resistance after Annealing

Question: We observe high contact resistance from our erbium silicide contacts on n-type

silicon after the annealing step. What are the potential causes and solutions?

Answer: High contact resistance in ErSiₓ/n-Si contacts can stem from several factors. A

primary cause can be an suboptimal annealing temperature. The formation of the desired

low-resistance ErSi₂₋ₓ phase is temperature-dependent. Annealing at temperatures below

500°C may result in incomplete silicide formation, while excessively high temperatures can

lead to film agglomeration or defect formation.[1][2] Another significant factor is the interface

quality between the erbium silicide and the silicon. Interfacial oxides or contaminants can

impede current flow. Additionally, dopant segregation at the interface, while potentially

beneficial, can also be influenced by annealing conditions, affecting the Schottky barrier

height (SBH).[3][4]

Troubleshooting Steps:
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Optimize Annealing Temperature: Experiment with a range of annealing temperatures,

typically between 450°C and 600°C, to form the desired ErSi₂₋ₓ phase without causing

film degradation.[2]

Improve Interface Cleanliness: Ensure a pristine silicon surface before erbium deposition

by employing a thorough cleaning procedure, such as an RCA clean followed by a dilute

HF dip to remove the native oxide.

Utilize a Capping Layer: The deposition of a thin capping layer, such as titanium (Ti), on

top of the erbium film before annealing can prevent oxidation of the erbium and the

underlying silicon during the thermal processing.[2]

Consider Dopant Segregation Engineering: For advanced applications, techniques like

Silicidation-Induced Dopant Segregation (SIDS) or Silicide As Diffusion Source (SADS)

can be employed to intentionally modulate the dopant concentration at the silicide-silicon

interface to lower the Schottky barrier height.[3]

Issue 2: Poor Film Morphology and Pinhole Formation

Question: Our erbium silicide films exhibit poor surface morphology, including the presence

of pinholes after annealing. How can we mitigate this?

Answer: Pinhole and pyramidal defect formation in erbium silicide films is a known issue

that can significantly increase contact resistance and degrade device performance.[1][2][5]

These defects often arise from the diffusion of silicon atoms during the silicidation process.

The initial thickness of the deposited erbium layer plays a crucial role; thicker films are more

prone to defect formation.[1][2]

Troubleshooting Steps:

Optimize Erbium Thickness: Carefully control the thickness of the initial deposited erbium

film. Thinner layers generally lead to better film morphology.

Amorphous Silicon Capping: A proven technique to suppress pinhole formation is to

deposit a thin layer of amorphous silicon (a-Si) on top of the erbium film before annealing.

This a-Si layer acts as a silicon source, minimizing the consumption of silicon atoms from

the substrate and thus reducing the likelihood of void and pinhole formation.[2]
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Co-deposition of Erbium and Silicon: Instead of sequential deposition, co-sputtering or co-

evaporation of erbium and silicon to form the silicide layer can result in a more uniform film

with a smoother interface.

Issue 3: Inconsistent Schottky Barrier Height (SBH)

Question: We are measuring inconsistent Schottky barrier heights across our samples. What

factors contribute to this variability?

Answer: Inconsistent Schottky barrier heights can be attributed to variations in the interfacial

properties of the ErSiₓ/Si contact. The SBH is highly sensitive to the phase of the erbium
silicide formed, the presence of an interfacial layer (like a thin oxide), and the dopant

concentration at the interface.[1][2] Inhomogeneities in the SBH across the contact area can

also arise from material defects.[2]

Troubleshooting Steps:

Ensure Consistent Silicide Phase Formation: Use characterization techniques like X-ray

Diffraction (XRD) to verify the formation of the desired ErSi₂₋ₓ phase and ensure your

annealing process is reproducible.

Rigorous Surface Preparation: Implement a stringent and consistent pre-deposition

cleaning process for the silicon wafers to minimize variations in the native oxide thickness.

Control Annealing Ambient: Perform annealing in a controlled environment, such as a

high-vacuum chamber or in a forming gas (N₂/H₂) ambient, to prevent unintended

oxidation during the thermal step.[2]

Characterize Dopant Profiles: Use techniques like Secondary Ion Mass Spectrometry

(SIMS) to analyze the dopant profile near the interface, as dopant segregation can

significantly impact the effective SBH.[6][7]

Quantitative Data Summary
Table 1: Annealing Temperature vs. Schottky Barrier Height (SBH) for ErSi₂₋ₓ on Silicon

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://www.researchgate.net/publication/260568965_Erbium_silicide_formation_and_its_contact_properties_on_Si100
https://www.researchgate.net/publication/260568965_Erbium_silicide_formation_and_its_contact_properties_on_Si100
https://www.researchgate.net/publication/260568965_Erbium_silicide_formation_and_its_contact_properties_on_Si100
https://d-nb.info/979061350/34
https://repository.lib.ncsu.edu/items/931fc4a2-66b0-40cb-addf-099b993428ce
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Silicon Type
Annealing
Temperature (°C)

Mean SBH (eV) Ideality Factor (n)

p-type Si(100) As-deposited 0.694 -

p-type Si(100) 500 - 900 0.783 - 0.805
Increases with

temperature

n-type Si(100) 500 ~0.343 -

n-type Si(100) 600 ~0.350 -

n-type Si(100) 700 ~0.427 -

n-type Si(100) 800 ~0.410 -

n-type Si(100) 900 ~0.390 -

Data synthesized from multiple sources.[1][2]

Table 2: Contact Resistivity of Erbium Silicide on n-type Silicon

Doping Density (cm⁻³) Contact Resistivity (Ω·cm²)

10¹⁸ - 10²⁰ As low as 1.7 x 10⁻⁸

This extremely low resistivity is achievable with optimized structures and annealing.[8]

Experimental Protocols
Protocol 1: Formation of Erbium Silicide Contacts with a Ti Capping Layer

Substrate Cleaning:

Perform a standard RCA clean on the Si(100) substrate.

Immediately prior to loading into the deposition chamber, dip the substrate in a dilute

hydrofluoric acid (HF) solution (e.g., 2% HF) for 60 seconds to remove the native oxide.

Rinse with deionized (DI) water and dry with nitrogen gas.
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Thin Film Deposition:

Load the cleaned substrate into a high-vacuum sputtering or electron-beam evaporation

system.

Deposit a 30 nm layer of Erbium (Er).

Without breaking vacuum, deposit a 10 nm Titanium (Ti) capping layer.

Rapid Thermal Annealing (RTA):

Transfer the sample to an RTA chamber.

Anneal at a temperature between 450°C and 600°C for 30 to 60 seconds in a forming gas

(e.g., 95% N₂, 5% H₂) or nitrogen ambient.[2]

Capping Layer Removal (if necessary):

The Ti capping layer may be selectively etched away using a suitable wet etchant that

does not attack the erbium silicide.

Characterization:

Electrical: Use a four-point probe to measure sheet resistance and the transmission line

method (TLM) to determine contact resistance.

Physical: Employ X-ray Diffraction (XRD) to confirm the ErSi₂₋ₓ phase, Scanning Electron

Microscopy (SEM) to inspect surface morphology, and Atomic Force Microscopy (AFM) to

quantify surface roughness.[1]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.aip.org [pubs.aip.org]

2. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1143583?utm_src=pdf-body-img
https://www.benchchem.com/product/b1143583?utm_src=pdf-custom-synthesis
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://www.researchgate.net/publication/260568965_Erbium_silicide_formation_and_its_contact_properties_on_Si100
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. researchgate.net [researchgate.net]

4. Metal Silicidation in Conjunction with Dopant Segregation: A Promising Strategy for
Fabricating High-Performance Silicon-Based Photoanodes - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Making sure you're not a bot! [tib.eu]

6. d-nb.info [d-nb.info]

7. Dopant Segregation at Silicon-oxide Interfaces [repository.lib.ncsu.edu]

8. pubs.aip.org [pubs.aip.org]

To cite this document: BenchChem. [Technical Support Center: Erbium Silicide Contacts on
Silicon]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1143583#reducing-contact-resistance-of-erbium-
silicide-on-silicon]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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